“4-bromo-7-fluoro-1H-indole” is a chemical compound with the molecular formula C8H5BrFN . It has a molecular weight of 214.04 and is typically a yellow to brown sticky oil to solid or liquid .
The synthesis of indole derivatives, including “4-bromo-7-fluoro-1H-indole”, has been a topic of interest in recent years . One method involves the use of dichloro (1,1’-bis (diphenylphosphanyl)ferrocene)palladium (II) and potassium acetate in 1,4-dioxane at 100℃ for 2 hours in an inert atmosphere .
The molecular structure of “4-bromo-7-fluoro-1H-indole” consists of a bromine atom at the 4th position and a fluorine atom at the 7th position of the indole ring . The InChI code for this compound is 1S/C8H5BrFN/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H .
“4-bromo-7-fluoro-1H-indole” is a yellow to brown sticky oil to solid or liquid . It has a molecular weight of 214.04 and a monoisotopic mass of 212.958939 Da . The compound should be stored in a dark place, under an inert atmosphere, at 2-8C .
4-Bromo-7-fluoro-1H-indole is a heterocyclic compound belonging to the indole family, characterized by its unique structure that includes a fused benzene and pyrrole ring. This compound is notable for its bromine and fluorine substituents located at the 4th and 7th positions, respectively. Indoles, including 4-bromo-7-fluoro-1H-indole, are significant in medicinal chemistry due to their presence in various natural products and pharmaceuticals, often exhibiting diverse biological activities .
The compound is synthesized through various chemical reactions involving starting materials like brominated and fluorinated aromatic compounds. Its synthesis and properties have been documented in scientific literature, indicating its relevance in both academic research and industrial applications .
4-Bromo-7-fluoro-1H-indole is classified as a halogenated indole derivative. Its molecular formula is , and it has a molecular weight of approximately 214.04 g/mol. The compound's structure can be represented by the IUPAC name "4-bromo-7-fluoro-1H-indole" and its corresponding SMILES notation is "FC1=CC=C(Br)C2=C1NC=C2" .
The synthesis of 4-bromo-7-fluoro-1H-indole can be achieved through several methods, including:
For example, one synthesis route involves adding vinylmagnesium bromide to a solution of 3-nitro-4-fluoro-bromobenzene in tetrahydrofuran at -40°C. The reaction is quenched with ammonium chloride after one hour, followed by extraction with ethyl acetate. The crude product is then purified using silica gel column chromatography, yielding approximately 23.3% of the desired compound .
The molecular structure of 4-bromo-7-fluoro-1H-indole features:
This substitution pattern significantly influences the compound's reactivity and biological interactions.
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 214.04 g/mol |
IUPAC Name | 4-bromo-7-fluoro-1H-indole |
SMILES | FC1=CC=C(Br)C2=C1NC=C2 |
4-Bromo-7-fluoro-1H-indole can participate in various chemical reactions:
The compound's reactivity can be exploited in synthetic organic chemistry to create more complex molecules or to modify existing structures for enhanced biological activity .
The mechanism of action for 4-bromo-7-fluoro-1H-indole involves its interaction with various biological targets:
Research indicates that indole derivatives like this compound are effective in modulating cellular processes, making them valuable in therapeutic contexts.
4-Bromo-7-fluoro-1H-indole exhibits several notable physical properties:
The chemical properties include:
4-Bromo-7-fluoro-1H-indole has several applications in scientific research:
Indole derivatives represent a cornerstone of medicinal chemistry due to their omnipresence in bioactive molecules and natural products. The indole nucleus—a bicyclic structure fusing a benzene ring with a pyrrole ring—exhibits exceptional versatility in interacting with biological targets through diverse binding modes, including π-stacking, hydrogen bonding, and hydrophobic interactions . Halogenation, particularly at strategic positions, profoundly enhances these interactions by modulating electronic properties, lipophilicity, and metabolic stability.
The incorporation of bromine and fluorine into the indole scaffold expands its drug discovery utility. Bromine serves as a versatile handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling rapid structural diversification. Fluorine, the most electronegative element, influences bioavailability through enhanced membrane permeability and resistance to oxidative metabolism. Computational studies of 4-bromo-7-fluoro-1H-indole (CAS: 883500-66-1; MW: 214.03 g/mol; Formula: C₈H₅BrFN) reveal a lipophilicity profile (Consensus LogP: 2.93) and topological polar surface area (15.79 Ų) consistent with drug-like molecules [1] [5]. Its predicted high gastrointestinal absorption and blood-brain barrier penetration further underscore its pharmacokinetic potential [1].
Table 1: Key Physicochemical Properties of 4-Bromo-7-fluoro-1H-indole
Property | Value | Measurement Method |
---|---|---|
Molecular Weight | 214.03 g/mol | - |
Molecular Formula | C₈H₅BrFN | - |
XLogP3 | 2.84 | Computational (XLOGP3) |
Topological Polar Surface Area | 15.79 Ų | Ertl P. et al. 2000 |
Hydrogen Bond Donors | 1 (N-H group) | - |
Water Solubility | 0.0587 mg/mL (ESOL) | Delaney JS. 2004 |
Boiling Point | 314.2 ± 22.0 °C at 760 mmHg | Experimental |
Density | 1.8 ± 0.1 g/cm³ | Experimental |
Biologically, halogenated indoles demonstrate broad therapeutic relevance. The 7-fluoro substitution pattern mimics endogenous ligands in neurotransmitter systems, while bromine at C4 enables targeted derivatization for structure-activity relationship (SAR) exploration. Studies indicate that analogs of 4-bromo-7-fluoro-1H-indole exhibit inhibitory effects on pro-inflammatory cytokines (TNF-α, IL-1β) and enzymes like COX-2 and microsomal prostaglandin E synthase (mPGES-1) through NF-κB pathway suppression . Additionally, these compounds show promise in oncology, where indole derivatives disrupt tubulin polymerization and kinase signaling pathways [5] .
Table 2: Reported Biological Activities of Halogenated Indole Derivatives
Biological Activity | Molecular Target/Pathway | Key Structural Features |
---|---|---|
Anti-inflammatory | NF-κB, COX-2, mPGES-1 | C7 electron-withdrawing groups |
Anticancer | Tubulin, Protein kinases | C3/C6 substitutions |
Antimicrobial | DNA gyrase, Membrane integrity | Halogens at C4/C5/C7 |
Neuroprotective | Oxidative stress pathways | Free C3 position |
The simultaneous presence of bromine and fluorine in 4-bromo-7-fluoro-1H-indole exemplifies rational design to optimize reactivity and target engagement. This dual halogenation strategy addresses three critical aspects of drug development:
Synthetic Versatility: The bromine atom at C4 serves as a reactive site for palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura couplings with arylboronic acids, for example, enable efficient biaryl formation—a key motif in kinase inhibitors. Meanwhile, the fluorine at C7 remains inert under these conditions, preserving its electronic effects. This orthogonality facilitates late-stage functionalization, as demonstrated in the synthesis of complex derivatives like methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate (CAS: 1427380-14-0) [9]. Regioselective functionalization is achievable through directed C–H activation, where palladium catalysts leverage the aldehyde group in 4-bromo-7-fluoro-1H-indole-3-carbaldehyde to brominate adjacent positions .
Electronic and Steric Optimization: Fluorine’s strong electron-withdrawing character induces a positive electrostatic potential at C7, enhancing hydrogen-bond acceptor capacity with target proteins. Concurrently, bromine’s polarizability fosters halogen bonding—a directional interaction critical for affinity and selectivity. Computational analyses confirm that the C–Br bond in 4-bromo-7-fluoro-1H-indole acts as a σ-hole donor, potentially engaging with carbonyl oxygen atoms in enzyme active sites [1] [5]. These effects translate to improved binding, as seen in indole-based inhibitors of cytochrome P450 isoforms (e.g., CYP1A2 inhibition predicted for this compound) [1].
Metabolic Stability: Fluorine mitigates oxidative metabolism at adjacent positions. In 4-bromo-7-fluoro-1H-indole, the C7 fluorine deactivates the C6 and C7 positions towards cytochrome P450-mediated oxidation, extending half-life. This aligns with Boehringer Ingelheim’s use of related scaffolds in BI-3802—a protein degrader distributed via their open-innovation portal [1].
Table 3: Comparative Analysis of Dual-Halogenated Indole Derivatives
Compound | CAS Number | Substitution Pattern | Key Applications |
---|---|---|---|
4-Bromo-7-fluoro-1H-indole | 883500-66-1 | 4-Br, 7-F | Cross-coupling precursor, NF-κB inhibition |
7-Bromo-4-fluoro-1H-indole | 292636-09-0 | 7-Br, 4-F | Suzuki coupling, antimicrobial research |
4-Bromo-7-fluoro-1H-indole-3-carbaldehyde | - | 4-Br, 7-F, 3-CHO | Vilsmeier-Haack intermediate, anticancer agents |
Methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate | 1427380-14-0 | 4-Br, 7-F, 2-COOCH₃ | Peptide conjugation, tubulin inhibition |
Industrial synthesis leverages these halogen-directed strategies. For instance, 4-bromo-7-fluoro-1H-indole is manufactured via:
The future of dual-halogenated indoles lies in expanding their application through targeted delivery systems (e.g., peptide-conjugated derivatives) and green chemistry approaches [9]. As synthetic methodologies evolve, 4-bromo-7-fluoro-1H-indole will remain a pivotal scaffold for developing novel bioactive molecules across therapeutic areas.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1